N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(2-Methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by its N1-aryl and N2-heterocyclic substituents. Oxalamides are a versatile class of compounds with applications ranging from medicinal chemistry (e.g., enzyme inhibition, antiviral agents) to materials science.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARWIIMGJSZLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N1-(2-hydroxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.
Reduction: Formation of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide exhibits various biological activities:
- Antitumor Activity : The compound has been studied for its potential to inhibit ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival. Inhibition of RSK can modulate signaling pathways involved in tumorigenesis, making it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Neurological Effects : There is emerging evidence that the compound may possess neuroprotective properties, potentially modulating neurotransmitter levels and contributing to cognitive enhancement in neurodegenerative disease models.
Applications in Medicinal Chemistry
Given its biological activities, this compound can be explored in several therapeutic areas:
- Cancer Treatment : Its role as an RSK inhibitor positions it as a promising candidate for developing novel cancer therapies. Ongoing research aims to elucidate its mechanism of action further and assess its efficacy in various cancer models.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains, an area of increasing concern in modern medicine.
- Neurodegenerative Disorders : The neuroprotective effects indicate possible applications in conditions such as Alzheimer's disease or Parkinson's disease, where modulation of neurotransmitter systems could offer therapeutic benefits.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamides
The following comparison focuses on oxalamide derivatives with variations in N1/N2 substituents, synthesis yields, and biological activities, as reported in the literature.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Halogenated Substituents (e.g., Cl, F): Chloro/fluoro groups in 28 and GMC-2 enhance lipophilicity and target binding, correlating with antimicrobial or SCD inhibitory activity . Heterocyclic Moieties (e.g., Piperazinyl, Thiazolyl): The 4-methylpiperazinyl group in the target compound may improve pharmacokinetics compared to thiazolyl-pyrrolidinyl groups in 14, which are optimized for HIV entry inhibition .
Synthetic Efficiency Yields vary significantly (23–83%) depending on substituent reactivity. For example: Electron-deficient aryl groups (e.g., 22, 3-cyanophenyl) result in lower yields (23%) due to steric or electronic challenges . Methoxyphenethyl substituents (e.g., 21) achieve higher yields (83%), likely due to improved solubility and reaction kinetics .
Biological Applications
- Antiviral Activity: Compounds like 14 and BNM-III-170 target HIV entry via CD4-binding site interactions, with piperazinyl/heterocyclic groups critical for potency .
- Flavor Enhancement: S336 leverages methoxy and pyridyl groups for umami taste modulation, demonstrating regulatory approval for food applications .
- Enzyme Inhibition: SCD inhibitors (e.g., 28 ) rely on halogenated aryl groups for cytochrome P450 activation and lipid metabolism modulation .
Biological Activity
N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxalamide backbone, which is known for its versatility in drug design. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structure includes a methoxy group and a piperazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 903078-28-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include:
- Reagents : Oxalyl chloride, 4-methylpiperazine
- Solvent : Dichloromethane
- Base : Triethylamine (to neutralize HCl)
- Temperature : Controlled at low temperatures to optimize yield and purity
This compound has been investigated for its potential as an inhibitor of ribosomal S6 kinase (RSK). RSK plays a critical role in cell growth and survival, making it a target for cancer therapy. The compound's interaction with RSK can modulate signaling pathways involved in tumorigenesis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against RSK in vitro. The binding affinity was determined using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), indicating a strong interaction with the target protein.
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound showed dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models.
- Animal Models : Preliminary in vivo studies indicated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Pharmacological Implications
Given its mechanism of action and biological activity, this compound holds promise for further development as a therapeutic agent in oncology. Its unique structural features may allow for modifications to enhance efficacy and selectivity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Preparation of the methoxyphenyl intermediate via Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid and a palladium catalyst under inert conditions .
- Step 2 : Functionalization of the methylpiperazine moiety via nucleophilic substitution with 4-methylpiperazine .
- Step 3 : Oxalamide bond formation using carbodiimide-mediated coupling (e.g., DCC) or HATU activation in anhydrous DMF, achieving yields of 65-90% .
- Optimization Strategies : Use high-throughput screening to identify ideal solvents (e.g., DCM for carbodiimide methods) and temperatures (0–25°C). Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH2 groups at δ 2.3–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C21H25N3O3: calculated 392.18, observed 392.19) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in single crystals .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for oxalamide derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
- SAR Analysis : Compare bioactivity across analogs (e.g., replacing 2-methoxyphenyl with chlorobenzyl reduces anticancer IC50 from 12 µM to 28 µM) .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP, hydrogen bond donors) to identify trends .
Q. What strategies elucidate molecular targets and mechanisms of action in cellular models?
- Methodological Answer :
- Target Fishing : Use computational docking (e.g., AutoDock Vina) to predict binding to serotonin receptors or calmodulin .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify inhibition of EGFR or MAPK pathways .
- Transcriptomics : RNA-seq of treated cancer cells reveals differential expression in apoptosis-related genes (e.g., BAX, CASP3) .
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads isolate interacting proteins for MS/MS identification .
Q. How do structural modifications impact solubility and pharmacokinetics?
- Methodological Answer :
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP from 2.8 to 1.5, improving aqueous solubility .
- Prodrug Design : Acetylate the methoxy group to enhance metabolic stability (t1/2 increases from 2.1 to 5.3 hours in rat plasma) .
- Caco-2 Permeability Assays : Assess intestinal absorption; methylpiperazine analogs show Papp >1 × 10⁻6 cm/s, indicating moderate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
